molecular formula C12H21ClN2O4S B2694579 Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate CAS No. 2361608-87-7

Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B2694579
CAS No.: 2361608-87-7
M. Wt: 324.82
InChI Key: PMDSLUOEESHKDR-ZJUUUORDSA-N
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Description

Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C12H21ClN2O4S and its molecular weight is 324.82. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • The synthesis of Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate typically involves multiple steps starting from commercially available precursors.

    • Common synthetic pathways include cyclization reactions, where linear molecules are transformed into ring structures, followed by functional group modifications to introduce the chlorosulfonyl and tert-butyl groups.

    • Reaction conditions often include the use of organic solvents such as dichloromethane, reagents like sulfonyl chlorides, and catalysts to promote specific transformations.

  • Industrial Production Methods:

    • Industrial production methods may involve larger scale processes but follow similar principles as laboratory synthesis.

    • Optimization for yield, purity, and cost-effectiveness is crucial in industrial settings, involving continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

  • Types of Reactions:

    • Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

      • Oxidation: Introduction of oxygen atoms into the molecule, often altering its electronic properties.

      • Reduction: Removal of oxygen or addition of hydrogen atoms, leading to changes in reactivity.

      • Substitution: Replacement of specific atoms or groups within the molecule with different atoms or groups, usually facilitated by nucleophilic or electrophilic reagents.

  • Common Reagents and Conditions:

    • Common reagents include strong acids like hydrochloric acid for chlorination, bases such as sodium hydroxide for deprotonation, and sulfonyl chlorides for introducing sulfonyl groups.

    • Typical conditions involve controlled temperatures, inert atmospheres, and precise pH adjustments.

  • Major Products Formed:

    • Major products formed from these reactions depend on the specific conditions and reagents used. Generally, products retain the core pyrrolo[3,4-c]pyridine structure with modifications at targeted functional groups.

Scientific Research Applications

  • Chemistry:

    • Used as a building block in the synthesis of more complex molecules.

    • Studied for its unique reactivity and stability under various conditions.

  • Biology:

    • Investigated for potential interactions with biological macromolecules such as proteins and nucleic acids.

    • Used in studying enzyme mechanisms and inhibitor design.

  • Medicine:

    • Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    • Utilized in drug development as a precursor to active pharmaceutical ingredients.

  • Industry:

    • Applied in material science for the development of advanced materials with specific properties.

    • Used in the production of specialty chemicals and fine chemicals.

Mechanism of Action

  • The mechanism of action involves specific interactions with molecular targets such as enzymes and receptors.

  • The compound's effects are mediated through pathways involving its sulfonyl and chlorinated functional groups, which can form covalent or non-covalent bonds with target molecules.

Comparison with Similar Compounds

  • Similar compounds include other sulfonyl-containing pyrrolidines and pyrrolopyridines.

  • Compared to its analogs, Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate is unique due to its specific substituents, which impart distinct reactivity and biological activity.

  • Other similar compounds might include:

    • Pyrrolopyridines with different substituents such as alkyl or aryl groups.

    • Sulfonyl chlorides with varying ring systems and functionalities.

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Properties

IUPAC Name

tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O4S/c1-12(2,3)19-11(16)14-5-4-9-7-15(20(13,17)18)8-10(9)6-14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDSLUOEESHKDR-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CN(CC2C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CN(C[C@@H]2C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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